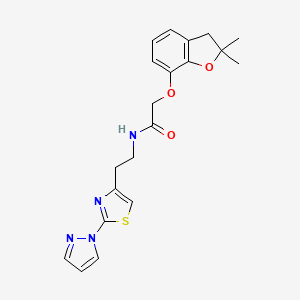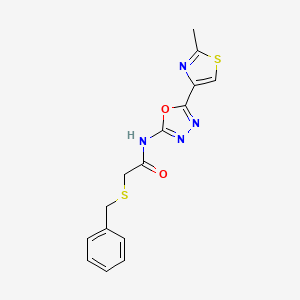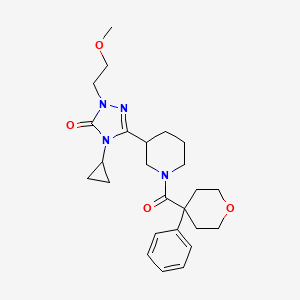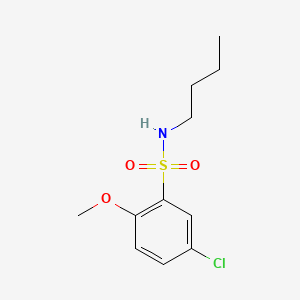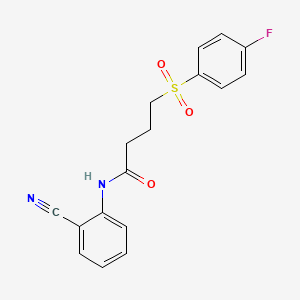
N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A chemical compound’s description typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s appearance, odor, and taste if applicable.
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. It can be determined using various spectroscopic methods such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as reactivity and stability.Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis Applications
Synthesis of Pharmaceutical Intermediates : The compound is used in the synthesis of pharmaceutical intermediates like 4,4-Bis(4-fluorophenyl) butanoic acid, an important intermediate prepared via Friedel-Crafts reaction. Sulfonation aids in removing undesired isomers, showcasing its role in refining synthesis processes (H. Fan, 1990).
Metal-Free Oxidative α-Cyanation : A method for the oxidative α-cyanation of N-acyl/sulfonyl tetrahydroisoquinolines using a metal-free approach under mild conditions has been developed, highlighting the compound's utility in introducing cyano groups to complex molecules (Changcun Yan, Yuxiu Liu, Qingmin Wang, 2014).
Environmental Chemistry Applications
- Pesticide Discovery and Characterization : N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide analogs, like sulfoxaflor, represent a new class of insect control agents showing efficacy against a broad spectrum of sap-feeding pests. This compound class offers a novel approach to managing resistance in pest populations (Yuanming Zhu et al., 2011).
Materials Science Applications
- Sulfonated Block Copolymers for Fuel-Cell Applications : The synthesis of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, using bis(4-fluorophenyl)sulfone for hydrophobic and hydrophilic blocks, demonstrates the material's potential in fuel-cell applications due to its high proton conductivity and mechanical properties (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes safety precautions for handling and storage.
Direcciones Futuras
Future directions might include potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. Always refer to reliable sources and consult with a qualified professional when handling chemical compounds.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-14-7-9-15(10-8-14)24(22,23)11-3-6-17(21)20-16-5-2-1-4-13(16)12-19/h1-2,4-5,7-10H,3,6,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXWGYVSUDSPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

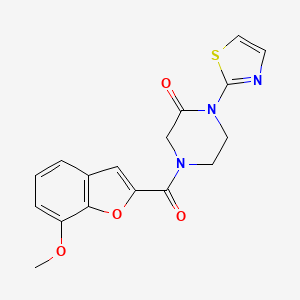
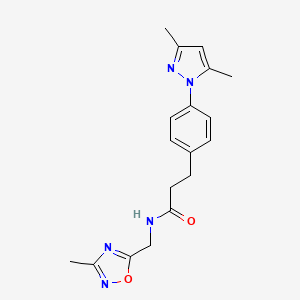
![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2761086.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2761087.png)
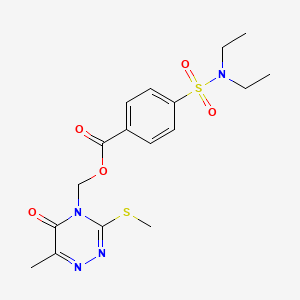
![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)
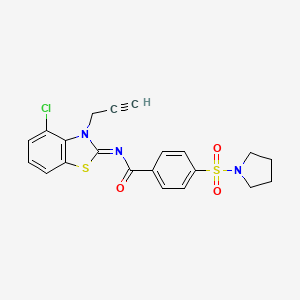
![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)
